[4-(butanoyloxymethyl)phenyl] (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate
Descripción general
Descripción
ATRA-BA hybrid is a mutual prodrug form of all-trans retinoic acid (ATRA; ) and butyric acid (BA; ). ATRA-BA hybrid is cleaved to release ATRA and BA in isolated mouse plasma. It inhibits the growth of MDA-MB-231 breast and PC3 prostate cancer cells with GI50 values of 0.01 and 1.02 µM, respectively. ATRA-BA (20 µM) has 15-fold greater antiproliferative activity in PC3 cells compared to an equimolar concentration of ATRA and BA.
Mecanismo De Acción
Target of Action
ATRA-BA Hybrid is a mutual prodrug of all-trans-retinoic acid (ATRA) and butyric acid (BA) . The primary targets of ATRA-BA Hybrid are the retinoic acid receptors (RARs) and histone deacetylases (HDACs) .
Mode of Action
ATRA-BA Hybrid interacts with its targets by binding to RARs and inhibiting HDACs . This interaction leads to the activation of RAR-dependent transcription and the inhibition of HDAC activity , respectively. These changes result in the induction of cell differentiation and apoptosis .
Biochemical Pathways
The biochemical pathways affected by ATRA-BA Hybrid involve the retinoic acid signaling pathway and the histone acetylation pathway . The activation of RARs by ATRA-BA Hybrid leads to the transcription of genes involved in cell differentiation . The inhibition of HDACs results in increased histone acetylation, leading to changes in gene expression that promote cell cycle arrest and apoptosis .
Pharmacokinetics
It is known that the compound is a more permeant mutual prodrug designed to facilitate cellular uptake and synergize the cancer-killing potency of atra and ba
Result of Action
The molecular and cellular effects of ATRA-BA Hybrid’s action include the induction of cell differentiation and apoptosis . These effects can lead to the inhibition of tumor growth . In particular, ATRA-BA Hybrid has been shown to inhibit the growth of MDA-MB-231 breast and PC3 prostate cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ATRA-BA Hybrid. For example, the tumor microenvironment can affect the compound’s anti-tumor activity . Additionally, ATRA-BA Hybrid’s activity can be influenced by the immune system
Actividad Biológica
The compound [4-(butanoyloxymethyl)phenyl] (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate is a hybrid molecule that combines features of retinoids and histone deacetylase inhibitors (HDACi). This compound is also referred to as ATRA-BA Hybrid and has been studied for its potential biological activities in various contexts including cancer treatment and cellular differentiation.
Chemical Structure
The molecular formula of this compound is C31H40O4 with a molecular weight of 476.7 g/mol. The structural complexity allows for interactions with multiple biological targets.
The biological activity of this compound can be attributed to its dual functionality:
- Retinoid Activity : As a derivative of all-trans-retinoic acid (ATRA), it promotes cellular differentiation and has been shown to have effects on gene expression related to cell growth and differentiation.
- HDAC Inhibition : The butyric acid moiety provides histone deacetylase inhibitory activity, which alters chromatin structure and enhances gene expression related to apoptosis and differentiation.
1. Anticancer Properties
Numerous studies have indicated the potential of ATRA-BA Hybrid in cancer therapy:
- Cell Proliferation Inhibition : Research has demonstrated that this compound can inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and promoting apoptosis. For example, in studies involving leukemia cell lines, the compound showed significant cytotoxic effects at micromolar concentrations.
- Differentiation Induction : The compound has been shown to induce differentiation in promyelocytic leukemia cells (HL-60), leading to increased expression of differentiation markers.
2. Neuroprotective Effects
Studies suggest that the compound may also exhibit neuroprotective properties:
- Neurogenesis Promotion : In models of neurodegeneration, ATRA-BA Hybrid has been reported to enhance neurogenesis and protect neuronal cells from oxidative stress.
Case Studies
Research Findings
Recent investigations into the biological activity of ATRA-BA Hybrid have yielded promising results:
- Cytotoxicity Assays : Various assays indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.
- Gene Expression Analysis : Microarray studies have shown upregulation of genes involved in differentiation and downregulation of oncogenes when treated with this compound.
Propiedades
IUPAC Name |
[4-(butanoyloxymethyl)phenyl] (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H40O4/c1-7-10-29(32)34-22-26-15-17-27(18-16-26)35-30(33)21-24(3)12-8-11-23(2)14-19-28-25(4)13-9-20-31(28,5)6/h8,11-12,14-19,21H,7,9-10,13,20,22H2,1-6H3/b12-8+,19-14+,23-11+,24-21+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDELUZOQMHQHNF-PFLGVXPYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC1=CC=C(C=C1)OC(=O)C=C(C)C=CC=C(C)C=CC2=C(CCCC2(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)OCC1=CC=C(C=C1)OC(=O)/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(CCCC2(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.